1-[(5-methoxy-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid
CAS No.:
Cat. No.: VC9660886
Molecular Formula: C17H20N2O4
Molecular Weight: 316.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H20N2O4 |
|---|---|
| Molecular Weight | 316.35 g/mol |
| IUPAC Name | 1-[2-(5-methoxyindol-1-yl)acetyl]piperidine-4-carboxylic acid |
| Standard InChI | InChI=1S/C17H20N2O4/c1-23-14-2-3-15-13(10-14)6-9-19(15)11-16(20)18-7-4-12(5-8-18)17(21)22/h2-3,6,9-10,12H,4-5,7-8,11H2,1H3,(H,21,22) |
| Standard InChI Key | KJYHGOZLEBYYPG-UHFFFAOYSA-N |
| SMILES | COC1=CC2=C(C=C1)N(C=C2)CC(=O)N3CCC(CC3)C(=O)O |
| Canonical SMILES | COC1=CC2=C(C=C1)N(C=C2)CC(=O)N3CCC(CC3)C(=O)O |
Introduction
1-[(5-methoxy-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid is a synthetic organic compound that combines an indole moiety with a piperidine ring. This unique structural combination suggests potential pharmacological activity, particularly in neuropharmacology and medicinal chemistry. The presence of both indole and piperidine structures is often associated with significant biological activities, including antipsychotic, antidepressant, and anti-inflammatory effects.
Synthesis and Chemical Reactivity
The synthesis of 1-[(5-methoxy-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid typically involves a multi-step process. Each step requires careful optimization of reaction conditions to maximize yield and purity. The compound's chemical reactivity can be attributed to its functional groups, which allow for further modifications and the introduction of various substituents.
Pharmacological Potential and Biological Activities
Research indicates that compounds containing indole and piperidine structures often exhibit significant biological activities. Specifically, 1-[(5-methoxy-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid may interact with various neurotransmitter systems, particularly serotonin receptors, due to the presence of the indole moiety. This interaction could lead to potential therapeutic applications in treating mood disorders and other neurological conditions.
| Biological Activity | Potential Application |
|---|---|
| Antipsychotic Effects | Treatment of psychiatric disorders |
| Antidepressant Effects | Management of mood disorders |
| Anti-inflammatory Effects | Treatment of inflammatory conditions |
Interaction Studies and Mechanism of Action
Interaction studies involving 1-[(5-methoxy-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid focus on its binding affinity to various receptors, particularly serotonin receptors (such as 5-HT_1A and 5-HT_2A). Techniques like radiolabeled ligand binding assays and functional assays (e.g., cAMP accumulation) are commonly employed to assess receptor interactions. These studies are essential for understanding the pharmacodynamics of the compound and predicting its therapeutic effects.
Comparison with Similar Compounds
Several compounds share structural similarities with 1-[(5-methoxy-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid, which can provide insights into its uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-Acetylpiperidine-4-carboxylic acid | Piperidine ring with acetyl and carboxylic groups | Lacks indole structure; primarily studied for analgesic properties |
| 5-Methoxyindole | Indole derivative without piperidine | Known for its role in serotonin modulation |
| 1-(5-Chloroindol-3-yl)methylpiperidine | Similar piperidine structure; exhibits different receptor binding profiles | Chlorine substitution instead of methoxy |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume